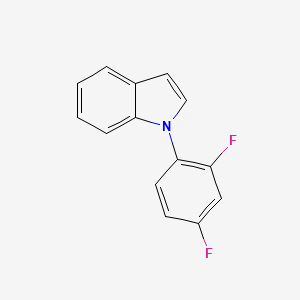

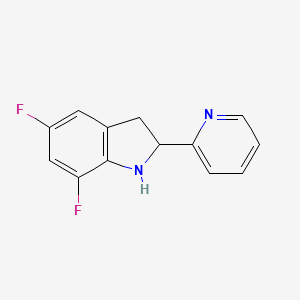

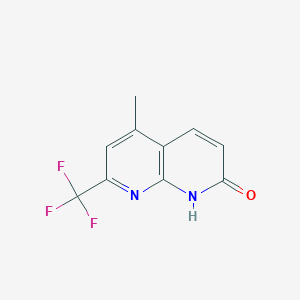

5,7-Difluoro-2-(pyridin-2-yl)indoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,7-Difluoro-2-(piridin-2-il)indolina: es un compuesto orgánico sintético que pertenece a la clase de los derivados del indol. Los derivados del indol son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal. La presencia de átomos de flúor en la estructura aumenta la estabilidad química y la actividad biológica del compuesto .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 5,7-Difluoro-2-(piridin-2-il)indolina normalmente implica la reacción de 5,7-difluoroindol con 2-bromopiridina en condiciones de acoplamiento cruzado catalizado por paladio. La reacción se lleva a cabo en presencia de una base como el carbonato de potasio y un ligando como la trifenilfosfina. La mezcla de reacción se calienta a reflujo en un solvente adecuado como la dimetilformamida (DMF) durante varias horas .

Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. La optimización de las condiciones de reacción, como la temperatura, la presión y la carga del catalizador, es crucial para la síntesis a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: 5,7-Difluoro-2-(piridin-2-il)indolina experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar derivados de oxindol correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en su forma reducida, como los derivados de indolina.

Sustitución: Las reacciones de sustitución electrófila pueden introducir diferentes grupos funcionales en el anillo del indol.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Se emplean reactivos electrófilos como los halógenos y los cloruros de sulfonilo en condiciones ácidas o básicas.

Principales productos formados:

Oxidación: Derivados de oxindol.

Reducción: Derivados de indolina.

Sustitución: Varios derivados de indol sustituidos.

4. Aplicaciones en investigación científica

Química: 5,7-Difluoro-2-(piridin-2-il)indolina se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: En la investigación biológica, este compuesto se estudia por su potencial como farmacóforo en el diseño de fármacos. Exhibe varias actividades biológicas, incluyendo propiedades antivirales, antiinflamatorias y anticancerígenas .

Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas. Su capacidad para interactuar con objetivos biológicos específicos lo convierte en un candidato para el desarrollo de nuevos fármacos para el tratamiento de enfermedades como el cáncer y las infecciones virales .

Industria: En el sector industrial, 5,7-Difluoro-2-(piridin-2-il)indolina se utiliza en la producción de productos químicos especiales y materiales avanzados. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones industriales .

Aplicaciones Científicas De Investigación

Chemistry: 5,7-Difluoro-2-(pyridin-2-yl)indoline is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for the development of new drugs for treating diseases such as cancer and viral infections .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mecanismo De Acción

El mecanismo de acción de 5,7-Difluoro-2-(piridin-2-il)indolina implica su interacción con objetivos moleculares específicos en los sistemas biológicos. El compuesto puede unirse a enzimas, receptores y otras proteínas, modulando su actividad. La presencia de átomos de flúor aumenta su afinidad de unión y selectividad .

Objetivos moleculares y vías:

Enzimas: El compuesto puede inhibir o activar enzimas involucradas en las vías metabólicas.

Receptores: Puede unirse a receptores, influyendo en las vías de transducción de señales.

Proteínas: La interacción con proteínas puede afectar procesos celulares como la apoptosis y la proliferación celular.

Comparación Con Compuestos Similares

Compuestos similares:

- 5-Fluoro-2-(piridin-2-il)indolina

- 7-Fluoro-2-(piridin-2-il)indolina

- 2-(Piridin-2-il)indolina

Comparación: 5,7-Difluoro-2-(piridin-2-il)indolina es único debido a la presencia de dos átomos de flúor en las posiciones 5 y 7 del anillo del indol. Esta característica estructural mejora su estabilidad química y actividad biológica en comparación con compuestos similares con menos o ningún átomo de flúor .

Propiedades

Fórmula molecular |

C13H10F2N2 |

|---|---|

Peso molecular |

232.23 g/mol |

Nombre IUPAC |

5,7-difluoro-2-pyridin-2-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C13H10F2N2/c14-9-5-8-6-12(11-3-1-2-4-16-11)17-13(8)10(15)7-9/h1-5,7,12,17H,6H2 |

Clave InChI |

FALYMZOMGOYYFX-UHFFFAOYSA-N |

SMILES canónico |

C1C(NC2=C1C=C(C=C2F)F)C3=CC=CC=N3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

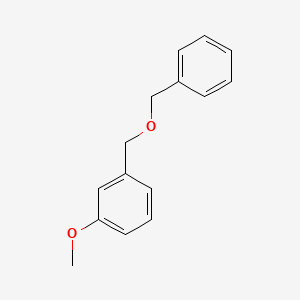

![4,6-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11878700.png)

![4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl-](/img/structure/B11878728.png)

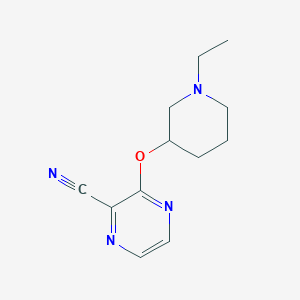

![4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11878737.png)